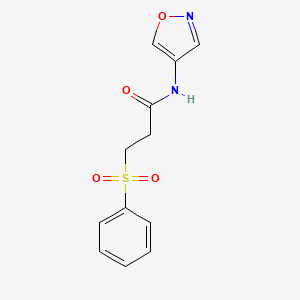

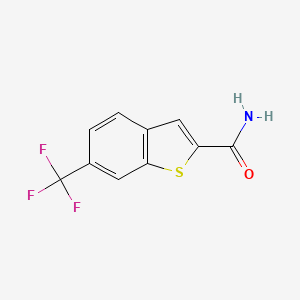

![molecular formula C17H20ClN3O2 B2360489 4-(4-クロロフェニル)-6-ペンチル-3,4,6,7-テトラヒドロ-1H-ピロロ[3,4-d]ピリミジン-2,5-ジオン CAS No. 941999-49-1](/img/structure/B2360489.png)

4-(4-クロロフェニル)-6-ペンチル-3,4,6,7-テトラヒドロ-1H-ピロロ[3,4-d]ピリミジン-2,5-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H20ClN3O2 and its molecular weight is 333.82. The purity is usually 95%.

BenchChem offers high-quality 4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

治療の可能性

この化合物は、治療上の関心を示すか、またはすでに治療薬として承認されているピリドピリミジン類の分子の一部である 。 ピリドピリミジン部分は関連する薬剤に存在し、近年、新規治療法の開発において研究されている .

抗がん剤の用途

ピリド[2,3-d]ピリミジンは、抗腫瘍を含む幅広い活性を有する 。 チロシンキナーゼ、細胞外シグナル調節キナーゼ - ABLキナーゼ、ホスファチジルイノシトール3キナーゼ、ラパマイシンの哺乳類標的、p38ミトゲン活性化プロテインキナーゼ、BCR-ABL、ジヒドロ葉酸レダクターゼ、サイクリン依存性キナーゼ、ホスホジエステラーゼ、KRASおよび線維芽細胞増殖因子受容体を含む様々ながん標的について研究されている .

抗菌剤の用途

ピラゾロ[3,4-d]ピリミジン誘導体は合成され、グラム陰性菌株の細菌:緑膿菌および肺炎桿菌、およびグラム陽性菌:黄色ブドウ球菌およびエンテロコッカス・ラフィノサスLに対する抗菌活性についてスクリーニングされた .

ジヒドロ葉酸レダクターゼ(DHFR)の阻害

ピリドピリミジン系薬剤は、DHFRを高い親和性で阻害し、ピリミジンおよびプリンの合成に必要なテトラヒドロ葉酸の量を減少させる。 したがって、RNAおよびDNAの合成は停止し、がん細胞は死滅する .

ピリドピリミジン誘導体の合成

ピリド[2,3-d]ピリミジンの開発のための様々な方法が、以前は固体相および溶液相で、縮合技術およびピリジン環化反応によって報告されている .

センシングアプリケーション

化合物4-(4-クロロフェニル)-3,4-ジヒドロ-1H-クロメノ[4,3-d]ピリミジン-2,5-ジオンは、そのセンシングアプリケーションについて調べられ、吸収の増加によってHg2+イオンに対して優れた感度を示した .

作用機序

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation. Other derivatives have shown inhibitory activities against EGFR tyrosine kinase , a receptor that plays a crucial role in cell growth and differentiation.

Mode of Action

Based on the activities of similar compounds, it can be inferred that it may interact with its targets (like cdk2 or egfr tyrosine kinase) and inhibit their activities . This inhibition could lead to alterations in cell cycle progression and potentially induce apoptosis .

Biochemical Pathways

The inhibition of cdk2 can disrupt the cell cycle, particularly the transition from g1 phase to s phase . Similarly, the inhibition of EGFR tyrosine kinase can affect various signaling pathways involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells, suggesting good bioavailability .

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines . This suggests that the compound could potentially have anti-proliferative effects.

Action Environment

The synthesis of similar compounds has been reported to be influenced by factors such as temperature and the presence of certain catalysts .

特性

IUPAC Name |

4-(4-chlorophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2/c1-2-3-4-9-21-10-13-14(16(21)22)15(20-17(23)19-13)11-5-7-12(18)8-6-11/h5-8,15H,2-4,9-10H2,1H3,(H2,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMVSPYRXVUDRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

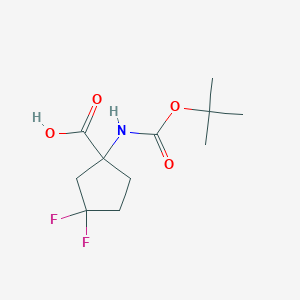

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)

![2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2360419.png)

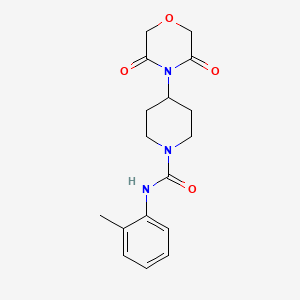

![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2360427.png)